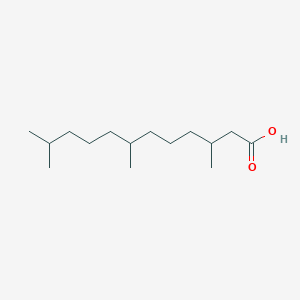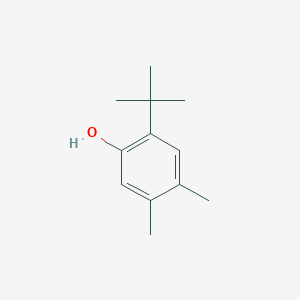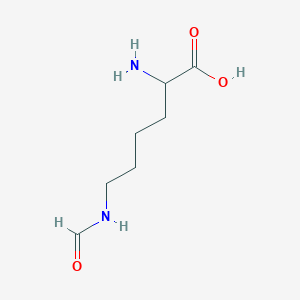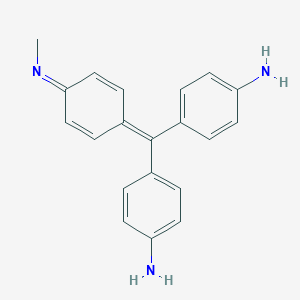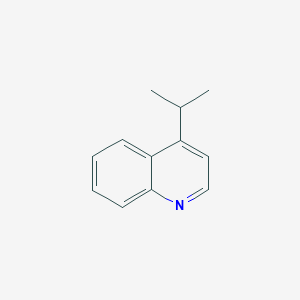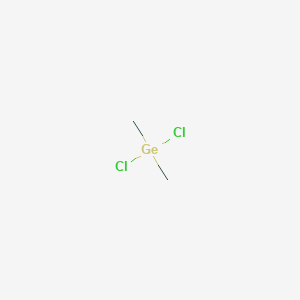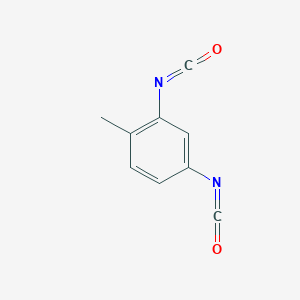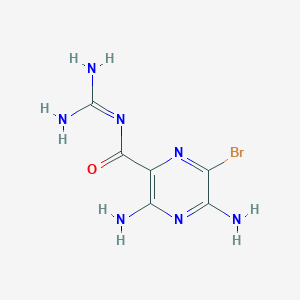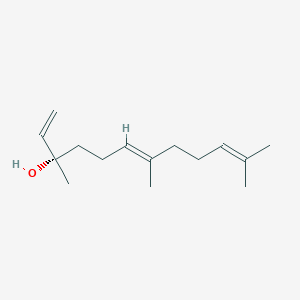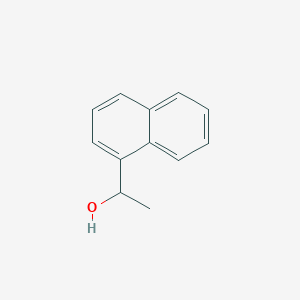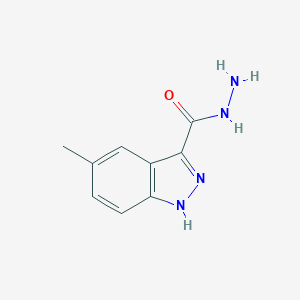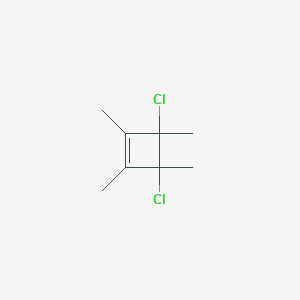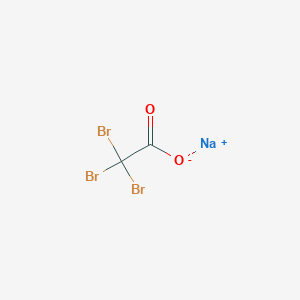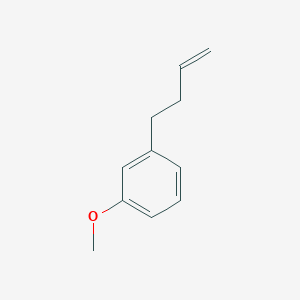
4-(3-Methoxyphenyl)-1-butene
Descripción general
Descripción
4-(3-Methoxyphenyl)-1-butene is an organic compound characterized by a butene chain substituted with a methoxyphenyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-butene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 1-bromo-3-butene.
Grignard Reaction: The 3-methoxybenzaldehyde is first converted to 3-methoxyphenylmagnesium bromide using magnesium turnings and 1-bromo-3-butene in anhydrous ether.
Coupling Reaction: The 3-methoxyphenylmagnesium bromide is then reacted with 1-bromo-3-butene under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxyphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: 4-(3-Methoxyphenyl)butan-2-one.
Reduction: 4-(3-Methoxyphenyl)butane.
Substitution: 4-(3-Bromo-4-methoxyphenyl)-1-butene.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-1-butene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxyphenyl)-1-butene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butene chain provides a flexible linker that can interact with different biological targets, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-1-butene: Similar structure but with the methoxy group at the para position.
4-(3-Hydroxyphenyl)-1-butene: Hydroxy group instead of methoxy, affecting its reactivity and biological activity.
4-(3-Methoxyphenyl)-2-butene: Double bond position shifted, altering its chemical properties.
Uniqueness
4-(3-Methoxyphenyl)-1-butene is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and potential applications. The methoxy group at the meta position provides distinct electronic and steric effects compared to other positional isomers, making it valuable for specific synthetic and research purposes.
Propiedades
IUPAC Name |
1-but-3-enyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOKVRVQSZWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609643 | |
| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-90-2 | |
| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


